OATP2B1 Substrate Specificity
In a comparative cellular uptake study using HEK293 cells transfected with five human candidate carriers (OAT4, SOAT, NTCP, ASBT, OATP2B1), DAI-7-glucuronide was transported exclusively by OATP2B1 in a sodium-independent manner, whereas DAI-4′-glucuronide was not transported by OATP2B1 nor any of the other tested carriers [1]. This functional divergence between the two regioisomeric glucuronides has direct implications for understanding differential tissue distribution and systemic exposure of daidzein metabolites in vivo [1].
DAI-7-Glucuronide: actively transported by OATP2B1
| Evidence Dimension | Substrate specificity for human OATP2B1 transporter |
|---|---|
| Target Compound Data | No detectable transport by OATP2B1-HEK293 cells |
| Comparator Or Baseline | DAI-7-glucuronide: Transported exclusively by OATP2B1 in sodium-independent manner |
| Quantified Difference | Qualitative difference: DAI-4′-glucuronide is not a substrate, DAI-7-glucuronide is a substrate |
| Conditions | HEK293 cell lines transfected with OATP2B1; uptake monitored by UHPLC-DAD |
Why This Matters
This functional divergence dictates that 4′-O-glucuronide and 7-O-glucuronide exhibit distinct pharmacokinetic and tissue distribution profiles, requiring isomer-specific standards for accurate transporter interaction studies and physiologically based pharmacokinetic modeling.
- [1] Gross B, et al. Transport of the soy isoflavone daidzein and its conjugative metabolites by the carriers SOAT, NTCP, OAT4, and OATP2B1. Archives of Toxicology, 2015, 89(12), 2253-2263. DOI: 10.1007/s00204-014-1379-3 View Source
